2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenoxy group: The phenoxy group can be introduced through nucleophilic substitution reactions using appropriate phenol derivatives.
Acylation: The final step involves the acylation of the oxadiazole ring with 2,4-dichlorophenoxyacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxadiazole ring or the phenoxy group, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: Known for its herbicidal properties.
5-(3-methoxyphenyl)-1,3,4-oxadiazole: Studied for its antimicrobial activity.
N-(2,4-dichlorophenoxy)acetamide: Explored for its potential as a plant growth regulator.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide stands out due to its unique combination of structural features, which confer a distinct set of biological activities and potential applications. Its dual functionality, derived from both the oxadiazole and phenoxyacetamide moieties, makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-12-4-2-3-10(7-12)16-21-22-17(26-16)20-15(23)9-25-14-6-5-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZWTZREMFQBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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